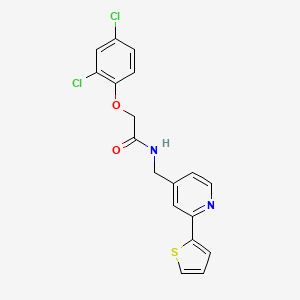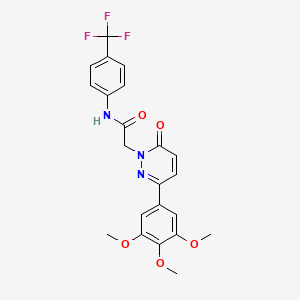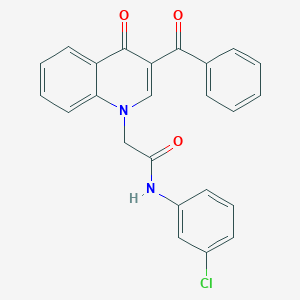![molecular formula C11H14ClF2NO B2944212 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride CAS No. 1461704-73-3](/img/structure/B2944212.png)
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride is C11H14ClF2NO. Its molecular weight is 249.68 g/mol.Chemical Reactions Analysis
The specific chemical reactions involving 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride are not provided in the search results .Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds related to "3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride" have been extensively studied for their synthetic applications and reactivity. For instance, the Synthesis of 3-Benzyl-1,3-thiazolidines via [2+3]-cycloaddition demonstrates the reactivity of cyclobutanamine derivatives in forming spirocyclic and other cyclic compounds, highlighting the cyclobutane ring's utility in synthetic organic chemistry (Gebert, Linden, Mlostoń, & Heimgartner, 2003). Similarly, the Efficient synthesis of 2-vinylcyclobutanones showcases the versatility of cyclobutanone derivatives in chemical synthesis, offering pathways to various functionalized molecules (Cohen & Brockunier, 1989).
Biological Applications
On the biological front, cyclobutanamine derivatives have been explored for their potential in drug development and as intermediates in the synthesis of biologically active compounds. The Synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry illustrates the importance of cyclobutanone analogs in developing inhibitors for hydrolase enzymes, which are crucial in various diseases (Mohammad, Reidl, Zeller, & Becker, 2020). Additionally, Two mixed-NH3/amine platinum (II) anticancer complexes featuring a dichloroacetate moiety investigate the cyclobutane-containing ligands' role in cancer therapy, highlighting the potential for developing new platinum-based drugs with enhanced efficacy and selectivity (Liu et al., 2013).
Catalysis and Material Science
In catalysis, cyclobutanamine derivatives serve as intermediates or catalysts in various reactions. The Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of strained trisubstituted alkenes to produce aminocyclobutanes and aminocyclopropanes underscores the cyclobutane core's utility in enantioselective synthesis, which is vital for producing chiral molecules with high purity (Feng, Hao, Liu, & Buchwald, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10;/h1-3,9-10H,4-6,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMPQFIRUDXCEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=C(C=CC(=C2)F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isothiazolecarbonitrile](/img/structure/B2944133.png)


![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2944138.png)


![5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2944141.png)
![1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2944143.png)
![1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2944146.png)
![Methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2944148.png)
![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)

